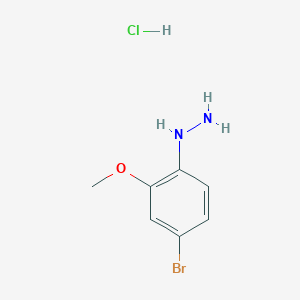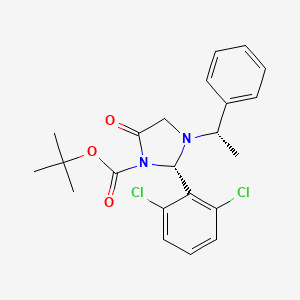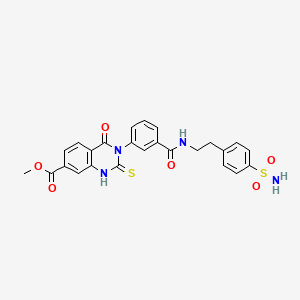![molecular formula C19H15ClN4O2S B2411263 (2E)-[2-(5-chloro-2-méthoxyphényl)hydrazinylidène][4-(4-méthoxyphényl)-1,3-thiazol-2-yl]éthanenitrile CAS No. 477287-49-3](/img/structure/B2411263.png)
(2E)-[2-(5-chloro-2-méthoxyphényl)hydrazinylidène][4-(4-méthoxyphényl)-1,3-thiazol-2-yl]éthanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
(a) Agents antibactériens et pesticides : La 5-chloro-2-pentanone (5C2P), un dérivé du composé en question, est largement utilisée dans l'industrie pharmaceutique et agrochimique. Elle sert de précurseur à divers agents antibactériens et pesticides . À noter :
Synthèse chimique
(b) Réactif de chloration : Le composé peut être utilisé comme réactif de chloration. Par exemple, une approche catalytique convertit le 3-acétyl-1-propanol en 5C2P en utilisant le bis(trichlorométhyl)carbonate (triphosgène, BTC) comme source de chlore efficace. Le rendement en 5C2P peut atteindre 97,93 % dans des conditions optimisées .
Science des matériaux
© Inhibition de la corrosion : Bien que ne concernant pas directement le composé lui-même, la recherche sur la 5-chloro-2-méthyl-4-isothiazolin-3-one (CMIT) fournit des informations sur l'inhibition de la corrosion. La CMIT, un dérivé de la 5C2P, réduit le taux de corrosion des alliages d'aluminium en formant un film d'oxyde à leur surface .
Chimie hétérocyclique
(d) Squelette chroman-4-one : La structure du composé contient un squelette chroman-4-one, qui appartient aux hétérocycles contenant de l'oxygène. Les dérivés de la chroman-4-one servent de blocs de construction pour divers composés médicinaux, présentant des activités biologiques et pharmaceutiques remarquables .
Analyse structurale
(e) Composés apparentés : L'analyse structurale du composé fait partie de recherches en cours portant sur des composés similaires. Des études antérieures ont exploré des dérivés apparentés, tels que la 1-chloro-1-[(4-méthoxyphényl)hydrazinylidène]propan-2-one .
Mécanisme D'action
Target of Action
The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade . Factor Xa plays a pivotal role in the generation of thrombin, which is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
The compound acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots .
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting Factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, consequently, fibrin .
Pharmacokinetics
It is known that the compound has good bioavailability and is highly selective . It is also known that the compound has multiple elimination pathways, making it potentially suitable for use in patients with liver or kidney impairment .
Result of Action
The inhibition of Factor Xa by the compound leads to a reduction in thrombin generation and fibrin clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action may be affected by the pH of the environment, the presence of other medications, and individual patient factors such as age, weight, and health status
Propriétés
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-25-14-6-3-12(4-7-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)5-8-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADDORKVOBTZLW-LFVJCYFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/new.no-structure.jpg)



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)


![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

